molecular formula C22H23N3O5 B5251706 (2H-1,3-BENZODIOXOL-5-YL)METHYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

(2H-1,3-BENZODIOXOL-5-YL)METHYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B5251706
M. Wt: 409.4 g/mol
InChI Key: PRRKOJKNZIOZEJ-UHFFFAOYSA-N
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Description

The compound (2H-1,3-BENZODIOXOL-5-YL)METHYL 4-[4-(DIMETHYLAMINO)PHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic molecule that features a benzodioxole moiety and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate . This intermediate can then be further reacted with various reagents to introduce the tetrahydropyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The tetrahydropyrimidine core can be reduced to form different derivatives.

    Substitution: Various substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the tetrahydropyrimidine core can yield various amine derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a COX inhibitor, it competes with arachidonic acid for binding to the cyclooxygenase enzyme, thereby reducing the production of prostaglandins . This can lead to anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and tetrahydropyrimidine-based molecules. Examples include:

Uniqueness

This compound is unique due to its specific combination of a benzodioxole moiety and a tetrahydropyrimidine core, which imparts distinct chemical and biological properties. Its potential as a COX inhibitor and cytotoxic agent sets it apart from other similar compounds.

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-13-19(21(26)28-11-14-4-9-17-18(10-14)30-12-29-17)20(24-22(27)23-13)15-5-7-16(8-6-15)25(2)3/h4-10,20H,11-12H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRKOJKNZIOZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N(C)C)C(=O)OCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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